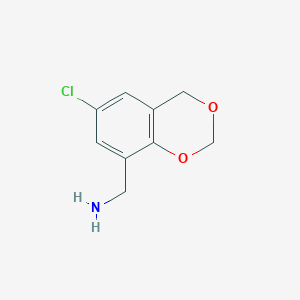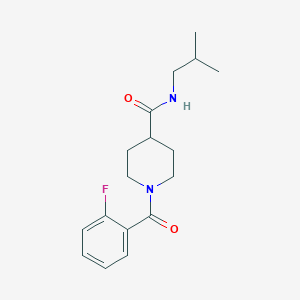![molecular formula C21H26N2O2S B4795473 N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B4795473.png)
N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide
Descripción general
Descripción
N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide, also known as MRT68921, is a small-molecule inhibitor that has been identified as a potential therapeutic target for various diseases. MRT68921 is a member of the benzamide class of compounds and is known to inhibit the activity of the protein kinase PAK4.
Mecanismo De Acción
N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide is known to inhibit the activity of PAK4, which is a protein kinase that plays a role in various cellular processes, including cell proliferation, migration, and survival. PAK4 is overexpressed in various types of cancer and is known to contribute to cancer cell growth and metastasis. Inhibition of PAK4 by N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been shown to reduce cancer cell growth and induce apoptosis. In addition, PAK4 is also involved in neuroinflammation and cardiac hypertrophy, and inhibition of PAK4 by N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been shown to reduce neuroinflammation and cardiac hypertrophy.
Biochemical and Physiological Effects:
N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been shown to have various biochemical and physiological effects. In cancer research, N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been shown to inhibit cancer cell growth and induce apoptosis. In neurological research, N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been shown to improve cognitive function and reduce neuroinflammation. In cardiovascular research, N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been shown to reduce cardiac hypertrophy and improve cardiac function. The biochemical and physiological effects of N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide are mediated by its inhibition of PAK4.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide in lab experiments is its specificity for PAK4. N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been shown to selectively inhibit PAK4 without affecting the activity of other protein kinases. This specificity allows for more accurate assessment of the role of PAK4 in various cellular processes. One limitation of using N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide in lab experiments is its potential toxicity. N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been shown to have cytotoxic effects at high concentrations, and caution should be taken when using N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide in cell culture or animal studies.
Direcciones Futuras
There are several future directions for research related to N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide. One direction is to further investigate the role of PAK4 in various diseases and to identify other potential therapeutic targets. Another direction is to develop more potent and selective inhibitors of PAK4 that have fewer toxic effects. In addition, the use of N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide in combination with other therapeutic agents should be explored to determine its potential synergistic effects. Finally, the development of imaging agents that can detect PAK4 activity in vivo could provide a non-invasive method for monitoring disease progression and therapeutic response.
Aplicaciones Científicas De Investigación
N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been identified as a potential therapeutic target for various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In a study by R. R. Roskoski Jr. (2016), N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide was found to inhibit the activity of PAK4, which is known to be overexpressed in various types of cancer. In neurological research, N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In a study by T. J. Hinton et al. (2017), N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide was found to inhibit the activation of microglia, which are known to contribute to neuroinflammation. In cardiovascular research, N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been shown to reduce cardiac hypertrophy and improve cardiac function in animal models of heart failure. In a study by S. S. B. Lee et al. (2017), N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide was found to inhibit the activity of PAK4, which is known to contribute to cardiac hypertrophy.
Propiedades
IUPAC Name |
N-[2-(4-methylphenyl)sulfanylethyl]-4-(morpholin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-17-2-8-20(9-3-17)26-15-10-22-21(24)19-6-4-18(5-7-19)16-23-11-13-25-14-12-23/h2-9H,10-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCROGMBEEJSWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4795390.png)
![2-[(2-chlorobenzyl)thio]-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4795401.png)
![2-[(4-bromophenyl)thio]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4795403.png)
![2-{[4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4795408.png)
![2-[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4795415.png)

![2-[5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4795431.png)
![4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4795449.png)
![3-(2-methoxyphenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4795454.png)
![4-[2-(4-chloro-3-methylphenoxy)butanoyl]morpholine](/img/structure/B4795466.png)



![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile](/img/structure/B4795491.png)